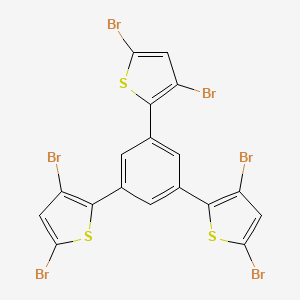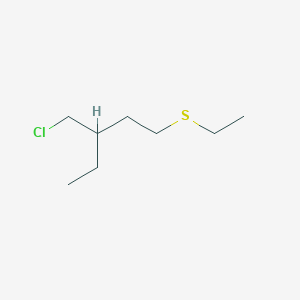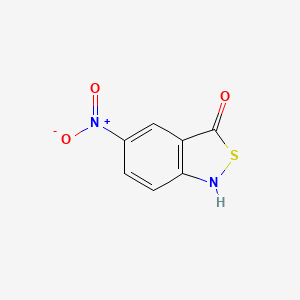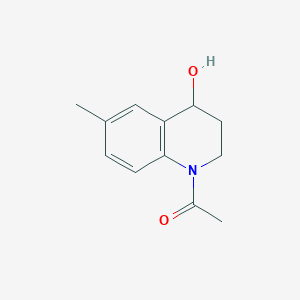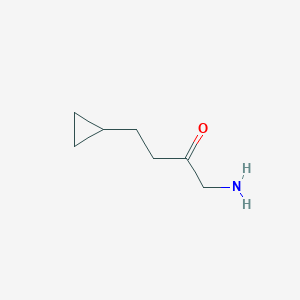
1-Amino-4-cyclopropylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-cyclopropylbutan-2-one is an organic compound featuring a cyclopropyl group attached to a butanone backbone with an amino group at the first carbon position
Vorbereitungsmethoden
The synthesis of 1-Amino-4-cyclopropylbutan-2-one can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the amino group. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropyl ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Amino-4-cyclopropylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-cyclopropylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Amino-4-cyclopropylbutan-2-one exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-cyclopropylbutan-2-one can be compared with other cyclopropyl-containing compounds such as cyclopropylamine and cyclopropyl ketones. Its uniqueness lies in the combination of the cyclopropyl group with the butanone backbone and the presence of an amino group, which imparts distinct chemical and biological properties. Similar compounds include:
- Cyclopropylamine
- Cyclopropyl ketones
- Cyclopropylcarbinol
These compounds share some structural similarities but differ in their specific functional groups and reactivity.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-amino-4-cyclopropylbutan-2-one |
InChI |
InChI=1S/C7H13NO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5,8H2 |
InChI-Schlüssel |
LTGWMWKALJVCAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


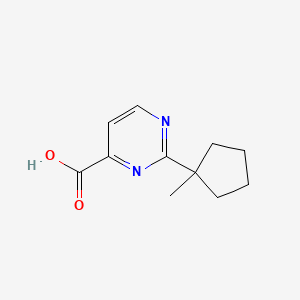
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
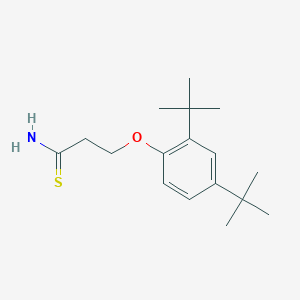

![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
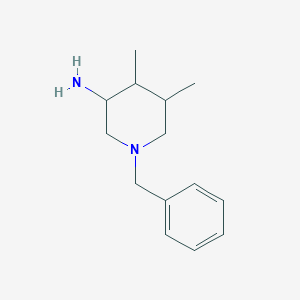
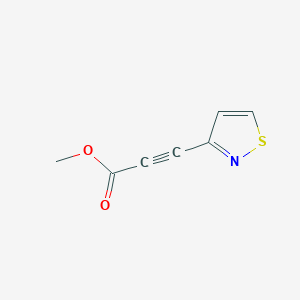
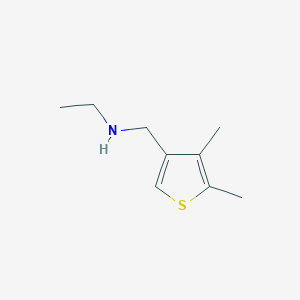
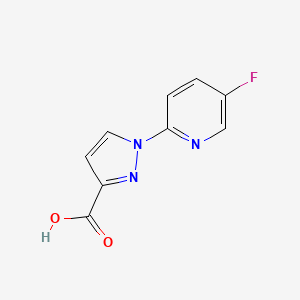
![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
